molecular formula C12H14BrNO2 B12953864 Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

Cat. No.: B12953864
M. Wt: 284.15 g/mol
InChI Key: MTPGTGKQVPJNAH-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted at the 4-position with a 2-bromophenyl group and at the 3-position with a methyl ester. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity and intermolecular interactions. This compound is a critical intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. Its structural rigidity and functional group diversity make it amenable to further derivatization, enhancing its utility in drug discovery pipelines .

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3

InChI Key

MTPGTGKQVPJNAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine and methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate features a pyrrolidine ring substituted with a bromophenyl group and a carboxylate ester. The presence of the bromine atom enhances its reactivity and biological activity, making it a valuable compound for research.

  • Molecular Formula : C12_{12}H12_{12}BrN\O2_2
  • Molecular Weight : Approximately 284.149 g/mol

Medicinal Chemistry

This compound has shown promise in drug discovery, particularly for:

  • Neurological Disorders : The compound may interact with neurotransmitter systems, potentially aiding in the treatment of conditions such as depression or anxiety.
  • Cancer Treatment : Preliminary studies indicate that this compound exhibits anticancer properties by modulating various biological pathways involved in tumor growth.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables chemists to explore various modifications that could lead to new compounds with desirable properties.

Recent studies have investigated the biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that this compound exhibited significant inhibitory effects, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines. The findings revealed that it induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a drug candidate. Studies have shown favorable absorption characteristics and moderate toxicity levels, which are promising for further development .

ParameterValue
BioavailabilityHigh
Half-lifeModerate
ToxicityLow

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate, emphasizing differences in substituents, physical properties, and applications.

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point/°C Key Applications/Properties Reference
This compound C₁₂H₁₄BrNO₂ 296.15 2-Bromophenyl, methyl ester Not reported Pharmaceutical intermediate
4-(2-Bromophenyl)-5-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₅H₂₂BrClFN₅S 593.90 Triazole core, halogenated aryl groups, piperazine 168–170 Antifungal/antibacterial research
2-{[(2-Bromophenyl)methyl]amino}butan-1-ol C₁₁H₁₆BrNO 276.61 Amino alcohol backbone, 2-bromophenyl Not reported Building block for ligands
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride C₁₂H₁₅BrClNO₂ 332.61 4-Bromophenyl (para isomer), hydrochloride salt Not reported CNS drug development
4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol C₁₂H₁₈BrNO 272.19 Extended carbon chain, amino alcohol Not reported Chelation studies

Key Observations:

Substituent Position and Pharmacological Activity :

  • The 2-bromophenyl group in the target compound introduces steric hindrance compared to its 4-bromophenyl analog (trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride). The para-substituted derivative exhibits enhanced solubility due to the hydrochloride salt and is prioritized in central nervous system (CNS) drug research, whereas the ortho-substituted variant may favor interactions with hydrophobic binding pockets .

Backbone Modifications: Replacement of the pyrrolidine ring with a triazole-thione scaffold () introduces additional hydrogen-bonding sites (N–H and S atoms), improving antimicrobial activity. However, this modification increases molecular weight (~593 vs.

Functional Group Impact: Amino alcohol derivatives () lack the ester group, reducing susceptibility to hydrolysis but limiting their utility in esterase-targeted prodrug strategies. Their elongated carbon chains (e.g., pentan-1-ol vs. butan-1-ol) enhance flexibility, which may improve binding to conformational dynamic targets .

Synthetic Yields and Practicality :

  • The triazole-thione derivative () was synthesized in 82% yield , reflecting efficient cyclocondensation. In contrast, pyrrolidine carboxylates (e.g., ) often require multi-step syntheses with lower yields due to stereochemical control challenges .

Research Findings and Structural Analysis

  • Crystallographic Validation :
    Structural determination of these compounds often employs programs like SHELXL and ORTEP for refining crystallographic data and visualizing anisotropic displacement parameters. For instance, the triazole-thione derivative’s crystal structure () was likely validated using such tools, ensuring accuracy in bond lengths and angles critical for structure-activity relationship (SAR) studies .

  • Puckering Analysis :
    The pyrrolidine ring in this compound may adopt a twisted conformation due to steric interactions between the 2-bromophenyl group and the ester moiety. Cremer-Pople puckering parameters () could quantify this distortion, differentiating it from planar heterocycles like triazoles .

Biological Activity

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C12_{12}H14_{14}BrN1_{1}O2_{2}
  • Molecular Weight : Approximately 284.15 g/mol
  • Functional Groups : Contains a pyrrolidine ring and a bromophenyl substituent.

The presence of the bromine atom is significant as it enhances the compound's reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and drug development .

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Starting Materials : Utilization of readily available precursors such as bromobenzene and pyrrolidine derivatives.
  • Reaction Conditions : Employing methods like nucleophilic substitution or coupling reactions to achieve the desired product.
  • Purification : Techniques such as recrystallization or chromatography are used to purify the synthesized compound.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effects on various cancer cell lines, including:

  • Cell Lines Tested : A549 (human lung adenocarcinoma), HCT116 (colon cancer).
  • Methodology : Cells were treated with varying concentrations of the compound, and viability was assessed using MTT assays.

Results showed that at a concentration of 100 µM, the compound reduced cell viability significantly compared to control groups, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Interactions : The compound acts as a ligand for specific receptors, influencing various signaling pathways.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in cancer progression and other diseases .

Comparative Biological Activity

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylateBromine at different positionExhibits varied activity profile
Methyl(3R,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylateStereochemical variationsPotentially different pharmacokinetics
Methyl(3S,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylatePara-bromophenyl groupDifferent reactivity patterns

Case Studies

  • Study on Anticancer Activity :
    • Conducted on A549 cells, demonstrating a reduction in viability from 86% (control) to 66% post-treatment with this compound at 100 µM.
    • Comparison with standard chemotherapeutic agents like cisplatin showed comparable efficacy .
  • Antimicrobial Screening :
    • Investigated against various pathogens; however, this compound showed limited antimicrobial activity (MIC > 64 µg/mL), indicating specificity towards cancerous cells rather than broad-spectrum antimicrobial properties .

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